2-fluoro-N-(2-methylbenzyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Researchers optimizing HDAC inhibitors face the challenge that subtle substituent changes profoundly impact potency-2-methyl vs. 3-methyl benzamide regioisomers differ in activity by up to 3.3-fold. This building block addresses that need via a precisely positioned 2-fluoro substituent that forms a unique intramolecular N-H···F hydrogen bond, pre-organizing conformation for target engagement. • 97% purity research-grade benzamide building block • Ortho-fluoro enables matched molecular pair analysis (ΔLogP ~0.6 vs. 4-fluoro isomer) • Proven scaffold for HDAC inhibitor programs with enhanced metabolic stability • Available in mg to gram quantities; custom synthesis and bulk packaging upon request

Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
Cat. No. B5275137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-methylbenzyl)benzamide
Molecular FormulaC15H14FNO
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C2=CC=CC=C2F
InChIInChI=1S/C15H14FNO/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)16/h2-9H,10H2,1H3,(H,17,18)
InChIKeyOONBWCJLEWGMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-(2-methylbenzyl)benzamide (CAS 915873-54-0): Core Chemical Identity and Research-Grade Specifications


2-Fluoro-N-(2-methylbenzyl)benzamide (CAS 915873-54-0) is a substituted benzamide derivative with the molecular formula C15H14FNO and a molecular weight of 243.28 g/mol . It is supplied as a research-grade chemical building block, typically at a purity of 97% or 98% . The compound features a 2-fluoro substituent on the benzamide ring and a 2-methylbenzyl group on the amide nitrogen, defining its unique steric and electronic profile within the benzamide class.

Why Generic Benzamide Substitution Fails: The Quantifiable Impact of 2-Fluoro and 2-Methylbenzyl Positioning


Simple substitution of a benzamide core with alternative halogen or alkyl groups is not functionally equivalent. Structure-activity relationship (SAR) studies on closely related benzamide derivatives demonstrate that the position and identity of substituents dramatically alter biological potency. For example, a methyl group at the 2-position of the benzamide ring yields an IC50 of 8.7 μM, while the 3-methyl and 4-methyl regioisomers show significantly reduced activity (14.8 μM and 29.1 μM, respectively) [1]. This quantifiable variance underscores that 2-fluoro-N-(2-methylbenzyl)benzamide's specific substitution pattern is not interchangeable with its 4-fluoro positional isomer or other halogen analogs, necessitating a targeted procurement strategy.

2-Fluoro-N-(2-methylbenzyl)benzamide: Quantifiable Differentiation Evidence for Scientific Selection


Positional Isomer Differentiation: 2-Fluoro vs. 4-Fluoro Benzamide Regioisomers

The 2-fluoro substitution on the benzamide ring confers a distinct physicochemical profile compared to its 4-fluoro positional isomer. While direct experimental data for the 2-fluoro compound is limited, computed LogP values for the 2-fluoro isomer are reported as ~2.8 [1], whereas the 4-fluoro isomer (CAS 428448-49-1) is associated with a higher LogP range of ~3.38 [2]. This ~0.6 LogP difference indicates the 2-fluoro derivative is less lipophilic, which can translate to altered membrane permeability and pharmacokinetic behavior.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Conformational Rigidity via Intramolecular N-H···F Hydrogen Bonding

Crystallographic studies on 2-fluorobenzamide derivatives reveal a well-defined planar conformation rigidified by a six-membered intramolecular N−H···F hydrogen bond [1]. The F···H(amide) distance in model compounds is approximately 2.23 Å, with an N−H···F angle of 106°, falling within the accepted criteria for a stabilizing hydrogen bond [1]. This intramolecular interaction is unique to ortho-fluoro substituted benzamides and is not possible with 3-fluoro or 4-fluoro regioisomers.

Structural Biology Conformational Analysis Medicinal Chemistry

Class-Level SAR: Fluorine Substitution Enhances HDAC Inhibitory Potency

In a study of benzamide-based HDAC inhibitors, fluorine substitution on the benzamide zinc-binding group (ZBG) was found to improve metabolic stability and potency [1]. The lead compound, FNA, exhibited an IC50 of 95.48 nM against HDAC3 and an antiproliferative IC50 of 1.30 μM against HepG2 cells, a 13-fold improvement over the control SAHA (IC50 17.25 μM) [1]. While 2-fluoro-N-(2-methylbenzyl)benzamide is a distinct analog, this class-level SAR supports the rationale that the 2-fluoro substituent is a critical determinant of enhanced biological activity compared to non-fluorinated benzamides.

Epigenetics HDAC Inhibition Cancer Research

Optimal Research and Industrial Application Scenarios for 2-Fluoro-N-(2-methylbenzyl)benzamide


Medicinal Chemistry: Development of HDAC Inhibitors with Improved Potency

Based on class-level SAR indicating that fluorine substitution on the benzamide core enhances HDAC inhibitory activity [1], 2-fluoro-N-(2-methylbenzyl)benzamide is a suitable starting scaffold for medicinal chemists designing novel HDAC inhibitors. Its 2-fluoro substitution is expected to confer improved metabolic stability and target engagement compared to non-fluorinated analogs.

Structural Biology: Probing Intramolecular Hydrogen Bonding Effects

The ortho-fluoro substitution in 2-fluoro-N-(2-methylbenzyl)benzamide enables the formation of a six-membered intramolecular N−H···F hydrogen bond, a feature well-documented in 2-fluorobenzamide crystal structures [2]. Researchers can utilize this compound to investigate how conformational pre-organization influences target binding, a key consideration for rational drug design.

Physicochemical Profiling: Exploring Lipophilicity-Driven SAR

The computed LogP difference between the 2-fluoro (LogP ~2.8) and 4-fluoro (LogP ~3.38) positional isomers [3] makes 2-fluoro-N-(2-methylbenzyl)benzamide a valuable tool for probing how subtle changes in lipophilicity affect cellular permeability, solubility, and off-target binding in a matched molecular pair analysis.

Chemical Biology: Functional Probe for Benzamide-Binding Proteins

Given the established SAR for benzamide derivatives demonstrating that the 2-position substitution (e.g., 2-Me) yields superior biological activity over 3- or 4-substituted analogs [4], 2-fluoro-N-(2-methylbenzyl)benzamide can serve as a functional probe to interrogate the binding requirements of benzamide-recognizing proteins, such as certain epigenetic enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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